Steareth-2

Description

Properties

IUPAC Name |

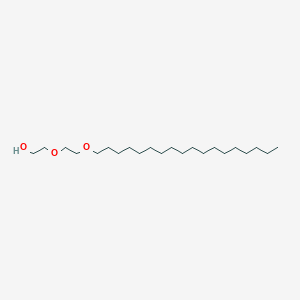

2-(2-octadecoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCOCZBHMDEIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936344 | |

| Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16057-43-5 | |

| Record name | 2-[2-(Octadecyloxy)ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16057-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steareth-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARETH-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Steareth-2: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steareth-2 is a non-ionic surfactant and emulsifying agent belonging to the class of polyethylene glycol (PEG) ethers of stearyl alcohol. It is a waxy compound synthesized through the ethoxylation of stearyl alcohol, a fatty alcohol. The numeral '2' in its name denotes the average number of repeating ethylene oxide units in the molecule.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance in pharmaceutical formulations and drug delivery systems.

Chemical Structure and Synthesis

This compound is structurally composed of a lipophilic stearyl group (a C18 alkyl chain) and a hydrophilic polyoxyethylene chain containing an average of two ethylene oxide units.[1][2][3][4] This amphipathic nature enables it to reduce the interfacial tension between immiscible liquids, such as oil and water, making it an effective emulsifier.[1][4][5]

The general chemical structure of this compound is:

CH₃(CH₂)₁₇(OCH₂CH₂)₂OH

Synthesis

This compound is synthesized via the ethoxylation of stearyl alcohol. This reaction involves the addition of ethylene oxide to stearyl alcohol in the presence of a catalyst.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the ethoxylation of stearyl alcohol.

Materials:

-

Stearyl alcohol (high purity)

-

Ethylene oxide

-

Potassium hydroxide (KOH) or other suitable basic catalyst

-

Nitrogen gas (inert atmosphere)

-

Acetic acid (for neutralization)

-

Anhydrous solvent (e.g., toluene or dioxane)

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

-

Heating mantle

-

Vacuum pump

-

Distillation apparatus for purification

-

Analytical equipment for characterization (FTIR, NMR)

Procedure:

-

Catalyst Preparation and Reactor Charging: A precisely weighed amount of stearyl alcohol is charged into the autoclave reactor. The reactor is then purged with nitrogen to create an inert atmosphere. A catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the alcohol) is added.

-

Dehydration: The mixture is heated under vacuum to remove any traces of moisture, which can interfere with the ethoxylation reaction.

-

Ethoxylation Reaction: After dehydration, the reactor is heated to the reaction temperature, typically in the range of 120-180°C. A predetermined molar equivalent of ethylene oxide is then slowly introduced into the reactor while maintaining the desired pressure (e.g., 1-5 bar). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to stearyl alcohol is controlled to achieve an average of two ethylene oxide units per molecule.

-

Reaction Monitoring and Completion: The reaction progress is monitored by observing the decrease in reactor pressure. Once the pressure stabilizes, the reaction is considered complete.

-

Neutralization and Purification: The reactor is cooled, and the basic catalyst is neutralized by the addition of an acid, such as acetic acid. The crude product is then purified, typically by vacuum distillation or stripping, to remove any unreacted starting materials and by-products, including any residual 1,4-dioxane.

-

Characterization: The final product is characterized to confirm its identity and purity using techniques such as FTIR and NMR spectroscopy.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as an excipient in various formulations. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₆O₃ | [3] |

| Molecular Weight | 358.6 g/mol | [3] |

| Appearance | White, waxy solid | [6] |

| Melting Point | 45-46 °C | |

| Boiling Point | 175 °C at 0.1 Torr | |

| Density | Approximately 0.892 g/cm³ | |

| Solubility | Soluble in ethanol and other lower alcohols; insoluble in mineral oil and coal tar hydrocarbons. | [5] |

| HLB (Hydrophile-Lipophile Balance) Value | Approximately 4.9 |

Experimental Protocols for Characterization

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like this compound, the HLB value can be calculated or determined experimentally.

Experimental Protocol: Determination of HLB Value by Emulsion Stability

Objective: To experimentally determine the HLB value of this compound by observing its ability to emulsify an oil of a known required HLB.

Materials:

-

This compound

-

A series of oils with known required HLB values (e.g., mineral oil, lanolin)

-

A co-emulsifier with a known, different HLB value (e.g., Steareth-20)

-

Distilled water

-

Graduated cylinders or test tubes

-

Homogenizer or high-shear mixer

Procedure:

-

Preparation of Emulsifier Blends: Prepare a series of emulsifier blends by mixing this compound with a co-emulsifier in varying ratios to achieve a range of HLB values. The HLB of the blend is calculated using the formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B).

-

Emulsion Formulation: For each emulsifier blend, prepare an oil-in-water emulsion. Typically, a fixed ratio of oil, water, and total emulsifier is used (e.g., 20% oil, 75% water, 5% emulsifier).

-

Homogenization: The oil and emulsifier blend are mixed and heated until uniform. The water phase, heated to the same temperature, is then added slowly to the oil phase with continuous homogenization for a set period.

-

Stability Assessment: The resulting emulsions are stored at room temperature and observed for signs of instability, such as creaming, coalescence, or phase separation, over a defined period (e.g., 24 hours, 7 days).

-

HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil used. By using an oil with a known required HLB, the HLB of the unknown surfactant (this compound) can be determined.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis of this compound

Objective: To obtain the FTIR spectrum of this compound and identify its characteristic absorption bands.

Equipment:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption peaks. Expected peaks include:

-

A broad O-H stretching band around 3300-3500 cm⁻¹ due to the terminal hydroxyl group.

-

Strong C-H stretching bands around 2850-2960 cm⁻¹ corresponding to the alkyl chain.

-

A characteristic C-O-C stretching band for the ether linkages of the polyoxyethylene chain, typically observed in the region of 1100-1150 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the this compound molecule, including the average number of ethylene oxide units.

Experimental Protocol: NMR Analysis of this compound

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent and transferred to an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.

-

Data Analysis: The chemical shifts, integration values (for ¹H NMR), and multiplicities of the signals are analyzed to confirm the structure. Key expected signals in the ¹H NMR spectrum include:

-

A triplet at ~0.88 ppm corresponding to the terminal methyl group of the stearyl chain.

-

A broad singlet at ~1.25 ppm for the methylene groups of the stearyl chain.

-

Signals in the range of 3.4-3.7 ppm corresponding to the methylene protons of the polyoxyethylene chain and the methylene group adjacent to the terminal hydroxyl group.

-

Applications in Research and Drug Development

This compound is a versatile excipient with numerous applications in the cosmetic, personal care, and pharmaceutical industries.[5] Its primary function is as an emulsifier, helping to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions.[5]

Role in Formulations

In pharmaceutical formulations, this compound is utilized in:

-

Topical Drug Delivery: It is a key component in the formulation of creams, lotions, and ointments for topical and transdermal drug delivery.[7] Its emulsifying properties ensure a uniform distribution of the active pharmaceutical ingredient (API) within the vehicle, which is crucial for consistent dosing and therapeutic efficacy.[7]

-

Oral Drug Delivery: this compound can be used in the formulation of oral emulsions and microemulsions to enhance the solubility and bioavailability of poorly water-soluble drugs.[7] By creating stable dispersions of the drug in the gastrointestinal tract, it can improve drug absorption.

The mechanism of emulsification involves the orientation of this compound molecules at the oil-water interface. The lipophilic stearyl tail partitions into the oil phase, while the hydrophilic polyoxyethylene head remains in the aqueous phase, thereby reducing the interfacial tension and preventing the coalescence of droplets.

Signaling Pathways and Molecular Interactions

As an excipient, this compound is generally considered to be pharmacologically inert and is not known to directly interact with specific signaling pathways in the body. Its primary role is to facilitate the delivery and stability of the active pharmaceutical ingredient.

Visualizations

Caption: Synthesis of this compound via ethoxylation of stearyl alcohol.

Caption: this compound as an emulsifier at the oil-water interface.

Caption: A typical workflow for the characterization of this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. atamankimya.com [atamankimya.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. Unlocking the Benefits: Why Steareth Emulsifiers Are Essential in Modern Formulations-Minya_New Material [ycmingya.com]

An In-depth Technical Guide to the Synthesis and Purification of Steareth-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Steareth-2, a widely used non-ionic surfactant in the pharmaceutical and cosmetic industries. This document details the underlying chemical principles, experimental methodologies, and analytical techniques pertinent to the production of high-purity this compound.

Introduction

This compound is the polyethylene glycol ether of stearyl alcohol that conforms to the formula CH3(CH2)17(OCH2CH2)nOH, where 'n' has an average value of 2.[1] It functions primarily as an emulsifier, helping to mix water and oil-based ingredients to form stable emulsions.[2][3] The synthesis of this compound is achieved through the ethoxylation of stearyl alcohol. A critical aspect of its production is the formation of the byproduct 1,4-dioxane, a potential carcinogen, which necessitates robust purification methods to ensure the final product's safety for use in consumer products.[4][5]

Synthesis of this compound: Ethoxylation of Stearyl Alcohol

The industrial production of this compound involves the reaction of stearyl alcohol with ethylene oxide in a process known as ethoxylation.[6] This reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH).[6]

Reaction Mechanism

The ethoxylation of stearyl alcohol proceeds via an anionic polymerization mechanism. The process is initiated by the deprotonation of stearyl alcohol by the catalyst to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of a new ether linkage. The resulting species is also an alkoxide, which can then react with another molecule of ethylene oxide, propagating the polyethylene glycol chain. The "2" in this compound indicates that an average of two moles of ethylene oxide are added to each mole of stearyl alcohol.[7][8]

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Ethylene oxide

-

Potassium hydroxide (KOH) catalyst

-

Nitrogen gas (inert)

-

A suitable high-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Charging Reactants: A known quantity of stearyl alcohol is charged into the reactor. The reactor is then heated to melt the stearyl alcohol (melting point: ~59°C).

-

Catalyst Addition: The potassium hydroxide catalyst is added to the molten stearyl alcohol. The amount of catalyst typically ranges from 0.1% to 1.0% by weight of the stearyl alcohol.

-

Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

-

Reaction Conditions: The mixture is heated to the reaction temperature, typically between 150°C and 180°C.[6]

-

Ethylene Oxide Addition: Ethylene oxide is then introduced into the reactor under pressure, typically 1-2 bar.[6] The addition is carefully controlled to manage the exothermic nature of the reaction and maintain the desired temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the decrease in reactor pressure as the ethylene oxide is consumed.

-

Completion and Cooling: Once the desired amount of ethylene oxide has been added and the pressure stabilizes, the reaction is considered complete. The reactor is then cooled down.

-

Neutralization: The catalyst is neutralized by the addition of an acid, such as acetic or phosphoric acid.

-

Product Discharge: The crude this compound product is then discharged from the reactor for purification.

Purification of this compound

The primary goal of the purification process is the removal of unreacted starting materials, residual catalyst, and, most importantly, the byproduct 1,4-dioxane.

Removal of 1,4-Dioxane

1,4-dioxane is formed as a side reaction during the ethoxylation process.[4] Due to its classification as a potential human carcinogen, its levels in the final product are strictly regulated, often to below 10 parts per million (ppm).[2]

Experimental Protocol: Vacuum Stripping

Vacuum stripping is a common and effective method for removing volatile impurities like 1,4-dioxane from the less volatile this compound product.

Apparatus:

-

A reaction vessel or distillation flask equipped with a heating mantle, a stirrer, a vacuum pump, and a condenser with a collection flask.

Procedure:

-

Charging: The crude this compound is charged into the distillation flask.

-

Heating and Vacuum: The material is heated to a temperature typically between 80°C and 120°C while the pressure is gradually reduced by the vacuum pump.

-

Stripping: Under reduced pressure, the more volatile 1,4-dioxane and any residual water or ethylene oxide will vaporize.

-

Condensation and Collection: The vapors are passed through the condenser, where they are cooled and collected in the collection flask.

-

Monitoring: The process is monitored by analyzing samples of the this compound for 1,4-dioxane content until the desired low level is achieved.

-

Completion: Once the 1,4-dioxane level is within the specified limits, the vacuum is broken with an inert gas, and the purified this compound is cooled and discharged.

Quantitative Data and Analysis

The efficiency of the synthesis and purification processes is evaluated through various analytical techniques.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for the quantitative analysis of 1,4-dioxane. Headspace GC-MS is often employed for its sensitivity in detecting trace levels of volatile compounds.[9][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the this compound product and to quantify the amount of unreacted stearyl alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the chemical structure of the synthesized this compound and to determine the average number of ethoxy groups.

Data Summary

The following table summarizes representative quantitative data for the purification of an ethoxylated surfactant product to reduce the concentration of 1,4-dioxane, based on a patented process.

| Parameter | Before Purification | After Purification | Unit |

| 1,4-Dioxane Concentration | 93 | 29 | ppm |

| Active Matter Content | 69.8 | 70.2 | % |

Data is representative and based on a similar ethoxylated sulfate product purification process.

Visualizations

This compound Synthesis and Purification Workflow

Caption: Workflow for this compound Synthesis and Purification.

Logical Relationship of Key Process Steps

Caption: Key Logical Steps in this compound Production.

References

- 1. ysi.com [ysi.com]

- 2. atamankimya.com [atamankimya.com]

- 3. paulaschoice.es [paulaschoice.es]

- 4. researchgate.net [researchgate.net]

- 5. productingredients.com [productingredients.com]

- 6. Ethoxylation - Wikipedia [en.wikipedia.org]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. STEARETH-20 - Ataman Kimya [atamanchemicals.com]

- 9. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youngin.com [youngin.com]

The Core Mechanism of Steareth-2 as a Lipophilic Emulsifier: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steareth-2 is a non-ionic surfactant belonging to the polyoxyethylene stearyl ether family of compounds. It is synthesized by reacting stearyl alcohol with an average of two units of ethylene oxide.[1][2] As a predominantly oil-soluble (lipophilic) molecule, this compound is a highly effective water-in-oil (W/O) emulsifier and a crucial co-emulsifier in oil-in-water (O/W) systems, widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][3] Its ability to form stable emulsions over a broad pH range makes it a versatile excipient in various formulations, from topical creams and lotions to antiperspirants.[4][5]

This technical guide provides a detailed examination of the mechanism of action of this compound as an emulsifier. It covers its fundamental physicochemical properties, the core principles of emulsion stabilization through steric hindrance, quantitative performance data, and detailed experimental protocols for the evaluation of emulsion stability.

Chemical Structure and Physicochemical Properties

The emulsifying capability of this compound is intrinsically linked to its amphiphilic molecular structure. The molecule consists of a long, lipophilic C18 alkyl chain (from stearyl alcohol) and a short, hydrophilic polyoxyethylene chain. This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases.[2][5]

The key physicochemical properties of this compound are summarized in Table 1. Its low Hydrophilic-Lipophilic Balance (HLB) value confirms its predominantly lipophilic character, making it an ideal candidate for stabilizing systems where water is the dispersed phase.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| INCI Name | This compound | [4] |

| Chemical Name | Polyoxyethylene (2) Stearyl Ether | [1] |

| Molecular Formula | C22H46O3 (average) | - |

| Molecular Weight | ~358.6 g/mol | - |

| Appearance | White, waxy solid | [1] |

| HLB Value | 4.9 | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

Core Mechanism of Emulsification: Steric Stabilization

As a non-ionic surfactant, the primary mechanism by which this compound stabilizes emulsions is steric hindrance (also referred to as steric stabilization). Unlike ionic surfactants that rely on electrostatic repulsion, this compound creates a physical, mechanical barrier around the dispersed droplets.

-

Adsorption at the Interface : When introduced into an oil and water system, this compound molecules migrate to the interface. The long, lipophilic stearyl tail anchors itself in the oil phase, while the short, hydrophilic polyoxyethylene head orients towards the water phase.[5]

-

Reduction of Interfacial Tension : This alignment at the interface disrupts the cohesive forces between water molecules and oil molecules, leading to a reduction in interfacial tension. Lowering this energy barrier facilitates the dispersion of one liquid into the other as fine droplets during the emulsification process.[5]

-

Formation of a Protective Barrier : The hydrophilic polyoxyethylene chains, though short, hydrate and extend into the aqueous phase. As two droplets approach each other, these hydrated chains begin to overlap. This interaction is energetically unfavorable due to osmotic effects (desolvation) and a reduction in the conformational entropy of the polymer chains. This creates a repulsive force—a steric barrier—that physically prevents the droplets from getting close enough to coalesce.[6][7]

The diagram below illustrates the orientation of this compound at the oil-water interface and the principle of steric hindrance.

Figure 1. Diagram of this compound molecules at an oil-water interface providing steric stabilization.

Quantitative Performance Analysis

While specific data for Critical Micelle Concentration (CMC) and interfacial tension reduction for this compound alone are not extensively published, its performance is well-documented in synergistic blends, particularly with high-HLB emulsifiers like Steareth-21 for creating stable O/W emulsions.

A study by Pasquali et al. (2008) investigated O/W emulsions stabilized with a blend of 3.0% this compound and 2.0% Steareth-21. The study provides valuable data on the stability and viscosity of these emulsions when different emollients are used as the oil phase.

Table 2: Stability and Viscosity Data for O/W Emulsions Stabilized with this compound (3%) and Steareth-21 (2%)

| Oil Phase (9.0%) | Viscosity (Pa.s) at 25°C | Stability under Centrifugation | Thermal Stability (3 months at 40°C) |

| Isopropyl myristate | 94 | Stable | Unstable |

| Octyldodecanol | 26 | Stable | Unstable |

| Decyl oleate | 60 | Stable | Unstable |

| Mineral oil | 128 | Stable | Unstable |

| Castor oil | 60 | Stable | Unstable |

| Cetyl isononanoate | 69 | Stable | Unstable |

(Data sourced from Pasquali R.C., et al., 2008)[4]

These results indicate that while the emulsifier system provides good immediate stability (resistance to centrifugation), long-term thermal stability can be dependent on the nature of the oil phase. The higher viscosity observed with mineral oil suggests stronger gel network formation in the external phase, contributing to kinetic stability.

Experimental Protocols

This section details methodologies for the preparation and stability assessment of emulsions, based on established practices and specific examples from the literature.

Protocol for Preparation of an O/W Emulsion

This protocol is adapted from the formulation used by Pasquali et al. (2008) and represents a typical "hot process" for creating a cream or lotion.[4]

Materials:

-

Oil Phase: this compound (3.00%), Stearic Acid (1.50%), Emollient (e.g., Mineral Oil, 9.00%), Cetyl Alcohol (1.00%), Propylparaben (0.05%).

-

Aqueous Phase: Steareth-21 (2.00%), Propylene Glycol (4.00%), Deionized Water (79.35%), Methylparaben (0.10%).

Procedure:

-

Phase Preparation: In separate beakers, weigh and combine all components of the oil phase and the aqueous phase.

-

Heating: Heat both phases separately to 70-75°C in a water bath. Stir each phase until all components are fully dissolved and uniform.

-

Emulsification: Slowly add the aqueous phase to the oil phase while stirring with a homogenizer (e.g., rotor-stator type) at a moderate speed.

-

Homogenization: Increase the homogenization speed for 1-3 minutes to ensure the formation of fine droplets.

-

Cooling: Remove the emulsion from the water bath and continue stirring with a lower-speed anchor or propeller stirrer until the batch cools to room temperature (approx. 25°C). This slow cooling allows for the formation of the desired lamellar gel network structure, which contributes to viscosity and stability.

-

Finalization: Once cooled, perform quality control checks such as pH and viscosity measurements.

The workflow for this protocol is visualized in the diagram below.

Figure 2. Experimental workflow for preparing a hot-process oil-in-water (O/W) emulsion.

Protocols for Emulsion Stability Testing

To ensure the long-term quality and shelf-life of a formulation, a series of accelerated stability tests are performed.

5.2.1 Centrifugation Test This test rapidly assesses an emulsion's resistance to creaming or sedimentation.

-

Place approximately 10g of the emulsion into a centrifuge tube.

-

For an accelerated test, pre-heat the sample to 50°C.

-

Centrifuge the sample at 3000 rpm for 30 minutes.

-

After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or sediment at the bottom. The emulsion is considered stable if no separation is observed.

5.2.2 Thermal Stability (Freeze-Thaw and High-Temperature) This protocol evaluates the emulsion's robustness against temperature fluctuations that may occur during transport and storage.

-

Sample Preparation: Dispense the emulsion into multiple containers, identical to the final intended packaging. Keep one as a control at room temperature (25°C).

-

Freeze-Thaw Cycling:

-

Place samples in a freezer at -10°C for 24 hours.

-

Remove the samples and allow them to thaw at room temperature for 24 hours. This completes one cycle.

-

Repeat this process for a minimum of three cycles.

-

-

High-Temperature Testing:

-

Place samples in ovens at elevated temperatures, typically 40°C and 45°C.

-

Store for a period of 1 to 3 months. A common rule of thumb is that 3 months at 45°C can predict a shelf life of approximately two years at room temperature.

-

-

Evaluation: At set intervals (e.g., after each freeze-thaw cycle, or monthly for high-temperature tests), visually and physically compare the test samples to the room temperature control. Assess for changes in color, odor, pH, viscosity, and signs of phase separation.

The logical relationship between stability tests and potential emulsion failure modes is depicted below.

Figure 3. Relationship between stability tests and the failure modes they are designed to predict.

Conclusion

This compound is a fundamental non-ionic, lipophilic emulsifier whose mechanism of action is rooted in the principle of steric stabilization. By adsorbing at the oil-water interface, it reduces interfacial energy and creates a robust physical barrier that prevents droplet coalescence. While it is highly effective in W/O systems, its utility is significantly enhanced when used as a co-emulsifier with a high-HLB surfactant, such as Steareth-21, to form stable, aesthetically pleasing O/W emulsions. The quantitative data from such blends, combined with rigorous experimental protocols for preparation and stability testing, provide formulators in the pharmaceutical and cosmetic sciences with the necessary tools to develop stable and effective emulsified products.

References

- 1. phexcom.com [phexcom.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2016109517A1 - Cosmetic emulsions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. The Influence of Droplet Size and Emulsifiers on the In Vitro Digestive Properties of Bimodal Oil-in-Water Emulsions [mdpi.com]

Navigating the Formulation Landscape: A Technical Guide to Steareth-2 Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steareth-2, a nonionic surfactant composed of a polyethylene glycol ether of stearyl alcohol, is a crucial excipient in a myriad of pharmaceutical and cosmetic formulations. Its function as an emulsifier, solubilizer, and stabilizer is fundamentally dictated by its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, offering a valuable resource for formulation development, preclinical research, and drug delivery system design. While precise quantitative solubility data remains elusive in publicly available literature, this document consolidates qualitative solubility information and presents a generalized, robust experimental protocol for its determination.

Introduction

This compound is the polyethylene glycol ether of stearyl alcohol that conforms to the formula CH₃(CH₂)₁₇(OCH₂CH₂)nOH, where 'n' has an average value of 2.[1] It is a waxy, white to yellowish solid that functions primarily as a low-HLB (hydrophilic-lipophilic balance) emulsifier, making it particularly suitable for water-in-oil (w/o) emulsions.[2][3] Understanding its solubility profile is paramount for scientists and researchers to effectively harness its properties in creating stable, efficacious, and aesthetically pleasing formulations. This guide aims to provide a detailed understanding of this compound's solubility and the methodologies to quantify it.

Solubility Profile of this compound

Current literature provides qualitative data on the solubility of this compound in various organic solvents. A thorough search of scientific databases and technical data sheets did not yield specific quantitative solubility values (e.g., g/100 mL or mg/mL at specified temperatures). The available information is summarized in the table below.

| Solvent | Solubility | Source(s) |

| Alcohols | ||

| Ethanol | Soluble | [2][3][4] |

| Other Lower Alcohols | Soluble | [5] |

| Oils | ||

| Cottonseed Oil | Soluble | [2][3][4] |

| Mineral Oil | Insoluble | [5] |

| Glycols | ||

| Propylene Glycol | Insoluble | [2][3][4] |

| Hydrocarbons | ||

| Coal Tar Hydrocarbon | Insoluble | [5] |

| Aqueous Systems | ||

| Water | Insoluble | [1][2][3][4] |

Note: The lack of quantitative data underscores the necessity for experimental determination of this compound solubility in specific solvent systems relevant to a particular formulation project.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a generalized experimental protocol based on the widely accepted shake-flask method is provided below. This method is considered the gold standard for determining equilibrium solubility.[6]

Principle

The shake-flask method involves agitating an excess amount of the solute (this compound) in the solvent of interest for a prolonged period until equilibrium is achieved. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer.

Generalized Procedure

-

Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of flasks.

-

Addition of Solvent: Add a known volume of the organic solvent to each flask.

-

Equilibration: Tightly cap the flasks and place them in a shaker with controlled temperature. Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the undissolved this compound.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

-

Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or g/100 mL.

Analytical Method Development

Since this compound is a non-ionic surfactant, its detection can be challenging. An Evaporative Light Scattering Detector (ELSD) is often suitable for HPLC analysis. Alternatively, derivatization of the hydroxyl group of this compound to introduce a chromophore would allow for UV-Vis detection.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While the solubility of this compound in various organic solvents is qualitatively understood, a significant gap exists in the availability of precise quantitative data. This guide has consolidated the existing qualitative information and provided a detailed, adaptable experimental protocol for researchers and drug development professionals to determine the solubility of this compound in their specific solvent systems. The provided workflow and considerations for analytical method development will aid in generating reliable and reproducible solubility data, which is critical for the successful formulation of pharmaceutical and cosmetic products. The generation of such data will be a valuable contribution to the scientific community, facilitating more efficient and informed formulation development.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Steareth-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Steareth-2, a non-ionic surfactant pivotal in various pharmaceutical and research applications. Due to the absence of a publicly documented, experimentally verified CMC value specifically for this compound (polyoxyethylene (2) stearyl ether or C18E2), this guide presents data for its homologous series and related non-ionic surfactants to provide a robust scientific context and estimation. Furthermore, it details the established experimental protocols for CMC determination and illustrates the functional role of this compound in drug delivery systems.

Introduction to this compound and its Critical Micelle Concentration

This compound is a polyoxyethylene ether of stearyl alcohol, conforming to the general structure C18H37(OCH2CH2)nOH, where 'n' for this compound is an average of 2. As an amphiphilic molecule, it possesses a hydrophobic stearyl tail and a hydrophilic polyoxyethylene head. This structure enables this compound to act as a potent emulsifier and solubilizing agent.[1][2]

The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles.[3][4] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers start to aggregate at interfaces, leading to a significant reduction in surface tension. Above the CMC, the surface tension remains relatively constant, and any additional surfactant molecules form new micelles.[3][4] The CMC is a critical parameter in formulation science, as it dictates the onset of solubilization, emulsification, and other surface-active properties.

Quantitative Data on Critical Micelle Concentration

| Surfactant Name | Chemical Formula | CMC (Molarity) | Temperature (°C) | Reference |

| Penta(ethyleneglycol)monodecyl ether | C10E5 | 9.0 x 10⁻⁴ M | 25 | [3] |

| Pentaethylene glycol monododecyl ether | C12E5 | 6.5 x 10⁻⁵ M | 25 | [3] |

| Polyoxyethylene (8) Stearyl Ether | C18E8 | Not Specified | Not Specified | |

| Polyoxyethylene (10) Stearyl Ether | C18E10 | Not Specified | Not Specified | |

| Polyoxyethylene (20) Stearyl Ether | C18E20 | Not Specified | Not Specified | |

| Polyoxyethylene (23) Stearyl Ether | C18E23 | Not Specified | Not Specified | |

| Sodium Dodecyl Sulfate (SDS) | C12H25SO4Na | 8.3 x 10⁻³ M | 25 | [3] |

| Dodecyltrimethylammonium bromide (DTAB) | C12H25N(CH3)3Br | 1.6 x 10⁻² M | 25 | [3] |

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for characterizing a surfactant's behavior in a given solvent system. The following are detailed methodologies for three commonly employed techniques for non-ionic surfactants like this compound.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as the excess surfactant molecules form micelles in the bulk of the solution rather than accumulating at the air-liquid interface.

Detailed Protocol:

-

Preparation of Surfactant Solutions: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC. A series of dilutions are then prepared from this stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used for the measurements. Ensure the instrument is calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of the pure solvent (deionized water) to establish a baseline.

-

Sequentially measure the surface tension of each prepared this compound solution, starting from the most dilute.

-

Allow each solution to equilibrate before taking a reading to ensure a stable surface tension value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Fluorescence Spectroscopy using a Hydrophobic Probe

This method offers high sensitivity and is particularly useful for determining the CMC of non-ionic surfactants at low concentrations.

Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar environment like water, the fluorescence emission spectrum of pyrene exhibits specific characteristics. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a distinct change in its fluorescence spectrum, which can be correlated with the surfactant concentration.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻⁵ M.

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

To each this compound solution, add a small, constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁷ M) to avoid excimer formation. The organic solvent concentration should be kept minimal (typically <1%) to not affect micellization.

-

-

Instrumentation: A fluorescence spectrophotometer is required.

-

Measurement:

-

Excite the pyrene in each sample at a suitable wavelength (e.g., ~335 nm).

-

Record the emission spectrum for each sample, typically in the range of 350-450 nm.

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first vibronic peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated as the concentration at which the change in the I₃/I₁ ratio is maximal.

-

Conductivity Measurement

While primarily used for ionic surfactants, this method can be adapted for non-ionic surfactants under certain conditions, although it is generally less sensitive for this class of compounds.

Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the binding of counter-ions to the micelles, which reduces the overall mobility of charge carriers. For non-ionic surfactants, the change in conductivity is much less pronounced. However, subtle changes in the mobility of any trace ionic impurities upon micellization can sometimes be detected.

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of this compound solutions in high-purity, deionized water with very low background conductivity. The concentration range should span the expected CMC.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is necessary for accurate measurements.

-

Measurement:

-

Measure the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each this compound solution, ensuring temperature equilibrium for each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

For ionic surfactants, a distinct break in the slope of the plot indicates the CMC. For non-ionic surfactants, this break may be very subtle or not apparent.

-

The CMC is determined as the concentration at the intersection of the two linear segments of the plot. Due to the low sensitivity for non-ionic surfactants, this method is often considered supplementary.

-

Role of this compound in Drug Delivery Systems

Polyoxyethylene alkyl ethers like this compound are integral to modern drug delivery systems, primarily for their ability to solubilize poorly water-soluble drugs and enhance their bioavailability.

Mechanism of Micellar Solubilization

Above its CMC, this compound forms micelles with a hydrophobic core composed of the stearyl chains and a hydrophilic shell of polyoxyethylene groups. Poorly water-soluble drugs, which are often hydrophobic, can be encapsulated within this nonpolar core, effectively increasing their solubility in the aqueous medium.[5] This process is crucial for the formulation of both oral and parenteral drug products.

The following diagram illustrates the workflow of drug solubilization using this compound micelles.

References

Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of Steareth-2

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Steareth-2, a nonionic surfactant widely used in the pharmaceutical and cosmetic industries. The document outlines its established HLB value, discusses the theoretical and experimental methodologies for its determination, and presents relevant physicochemical data.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] Devised by William C. Griffin in the late 1940s, the HLB system provides a framework for selecting the appropriate surfactant or blend of surfactants to form a stable emulsion.[1][3] The scale typically ranges from 0 to 20, where a lower HLB value signifies a more lipophilic (oil-soluble) character, and a higher value indicates a more hydrophilic (water-soluble) nature.[1] This value is critical for formulators in predicting a surfactant's behavior and function, such as whether it will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizer.[1]

This compound is the polyethylene glycol (PEG) ether of stearyl alcohol, where the "2" indicates the average number of repeating ethylene oxide units in the molecule.[4][5] As a nonionic surfactant, its HLB value is a key parameter for its application in formulations like creams, lotions, and deodorants.[5][6][7]

Quantitative Data for this compound

The physicochemical properties of this compound are summarized below. The HLB value is consistently reported as 4.9, indicating its function as a lipophilic, auxiliary oil-in-water (O/W) emulsifier, particularly effective when blended with a higher HLB surfactant.[4][5][8][9]

| Parameter | Value | Reference(s) |

| HLB Value | 4.9 | [4][5][8][9] |

| Alternate HLB Value | 8.0 (measured) | [10] |

| Chemical Class | Polyoxyethylene Alkyl Ether | [10] |

| Molecular Formula | C22H46O3 | [4][6] |

| Molecular Weight | 358.6 g/mol | [4][6] |

| Appearance | White to pale yellow waxy solid | [8][10][11] |

| Solubility | Soluble in alcohol; insoluble in water | [4][7][8] |

Note: While most sources cite an HLB of 4.9, at least one manufacturer reports a measured value of 8.0.[10] This highlights the potential for variation based on the specific manufacturing process and measurement technique.

Methodologies for HLB Determination

The HLB value of a nonionic surfactant like this compound can be determined through theoretical calculation or experimental evaluation.

Griffin's Method (1949 & 1954): This is the most common method for calculating the HLB of nonionic surfactants.[1][3] For polyoxyethylene ethers like this compound, the formula is:

HLB = E / 5

Where E is the weight percentage of the ethylene oxide portion (the hydrophilic part) of the molecule.[2]

Alternatively, a more general formula proposed by Griffin is:

HLB = 20 * (Mh / M)

Where:

Davies' Method (1957): An alternative method involves assigning group numbers to various structural components of the surfactant molecule. The HLB is calculated by summing the group numbers of the hydrophilic and lipophilic groups.[1][2]

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

This method is advantageous as it considers the contributions of different functional groups within the molecule.[1]

While technical data sheets provide a calculated HLB, experimental determination is often necessary to find the "required HLB" of a specific oil phase, which is the HLB value of the emulsifier system that yields the most stable emulsion.[12]

Protocol: Emulsion Stability Titration

This common method involves preparing a series of emulsions of a specific oil phase while systematically varying the HLB of the emulsifier blend.

-

Emulsifier Selection: Choose two nonionic surfactants of the same chemical class but with different HLB values, one low (e.g., this compound, HLB 4.9) and one high (e.g., Steareth-20, HLB 15.3).[13][14]

-

Preparation of Blends: Prepare a series of emulsifier blends by mixing the low and high HLB surfactants in varying ratios (e.g., 9:1, 8:2, ..., 1:9) to create a range of intermediate HLB values. The HLB of the blend is calculated as a weighted average:

-

HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

-

Emulsion Formulation: For each emulsifier blend, prepare an emulsion with a fixed concentration of the oil phase and the total surfactant system. This is typically done by heating the oil and water phases separately, adding the emulsifier to the appropriate phase, and then combining them under high shear.

-

Stability Assessment: Evaluate the stability of each resulting emulsion after a set period (e.g., 24 hours, 7 days) at various storage conditions (e.g., room temperature, elevated temperature). Assessment methods include:

-

HLB Determination: The HLB of the emulsifier blend that produces the most stable emulsion is considered the "required HLB" of the oil phase.[12]

Application Context of this compound's HLB

With an HLB value of 4.9, this compound is classified as a W/O (water-in-oil) emulsifier.[1] However, it is most frequently used as a co-emulsifier in O/W (oil-in-water) systems.[6][8] In such applications, it is combined with a high-HLB surfactant (like Steareth-21, HLB 15.5).[13] The lipophilic this compound anchors itself in the oil phase, while the hydrophilic high-HLB emulsifier orients in the water phase, creating a stable and robust interfacial film around the oil droplets. This combination is crucial for achieving the desired consistency and stability in many cosmetic and pharmaceutical formulations.[5]

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. jrhessco.com [jrhessco.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 9. scientificspectator.com [scientificspectator.com]

- 10. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 11. multifacetedcos.wordpress.com [multifacetedcos.wordpress.com]

- 12. mdpi.com [mdpi.com]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. researchgate.net [researchgate.net]

Thermal Stability and Degradation Profile of Steareth-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steareth-2 is a non-ionic surfactant and emulsifier widely utilized in the pharmaceutical and cosmetic industries. It is the polyethylene glycol ether of stearyl alcohol, with the "2" indicating an average of two ethylene oxide units.[1][2][3] Its function in formulations is to stabilize oil-in-water emulsions, ensuring product consistency and performance.[2][3] Understanding the thermal stability and degradation profile of this compound is critical for ensuring product quality, safety, and stability, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides an in-depth overview of the thermal behavior of this compound, including its degradation profile and the methodologies used for its assessment.

Thermal Stability Assessment

The thermal stability of this compound is generally considered to be high under normal storage and application conditions.[4] However, at elevated temperatures, it will undergo thermal degradation. The primary techniques used to evaluate the thermal stability of materials like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition, and the percentage of mass loss at various temperatures.

Table 1: Representative Thermogravimetric Data for a Polyoxyethylene Stearyl Ether

| Parameter | Temperature (°C) | Mass Loss (%) | Atmosphere |

| Onset of Decomposition | ~300 | - | Nitrogen |

| Major Decomposition Range | 300 - 400 | >90 | Nitrogen |

Note: This data is based on a related compound, polyoxyethylene (50) stearyl ether, and is intended to be representative. Actual values for this compound may vary.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions. For this compound, DSC can be used to determine its melting point and to study its interaction with other components in a formulation.

Table 2: Representative Calorimetric Data for this compound

| Parameter | Value |

| Physical Form | Waxy solid |

| Pour Point | ~43.3 °C |

Note: The pour point for a related compound, Brij 72 (a trade name for this compound), is provided as an estimate of the melting range.[4]

Degradation Profile

The degradation of this compound at elevated temperatures is expected to involve the breakdown of its polyoxyethylene chains and the stearyl alcohol backbone. The thermal degradation of polyethylene glycol (PEG), a key structural component of this compound, is known to proceed via a free-radical mechanism involving random chain scission.[7] Pyrolysis of PEG can start at temperatures as low as 150°C in an inert atmosphere.[8]

The primary degradation products of the polyethylene glycol portion of the molecule are likely to be low molecular weight compounds.[7] Studies on the thermal decomposition of PEG have identified the formation of formaldehyde, acetaldehyde, and other oxygenated species.[9][10] In the presence of oxygen, the degradation process is accelerated and can lead to the formation of hydroperoxides, which are thermally labile and can further decompose.[7][10][11] The stearyl (C18) portion of the molecule would likely degrade into smaller hydrocarbon fragments. Upon complete combustion, the ultimate hazardous decomposition products would be carbon oxides.

Experimental Protocols

The following are generalized experimental protocols for conducting TGA and DSC analysis on a non-ionic surfactant like this compound. The specific parameters should be optimized for the particular instrument and sample being analyzed.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 100°C at a heating rate of 10°C/min.

-

Cool the sample from 100°C to 0°C at a rate of 10°C/min.

-

Ramp the temperature again from 0°C to 100°C at a heating rate of 10°C/min (second heating cycle).

-

-

Data Analysis: Analyze the data from the second heating cycle to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the peak).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a cosmetic ingredient like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

This compound is a thermally stable compound under typical conditions of formulation and storage. Significant thermal degradation is expected to occur at temperatures above 300°C. The degradation pathway likely involves the cleavage of the polyoxyethylene chains, leading to the formation of smaller volatile compounds. For ensuring the stability and safety of products containing this compound, it is recommended to avoid prolonged exposure to high temperatures during manufacturing and to store the final product under controlled conditions. The use of analytical techniques such as TGA and DSC is essential for a comprehensive understanding of the thermal properties of this compound and its performance in various formulations.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound Manufacturer & Exporter From Mumbai, India. - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 4. rawmator.com [rawmator.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. researchgate.net [researchgate.net]

- 9. Thermal analysis of polyethylene glycol: evolved gas analysis with ion attachment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

Spectroscopic Analysis of Steareth-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steareth-2 is a non-ionic surfactant and emulsifying agent widely utilized in the pharmaceutical, cosmetic, and personal care industries. It is the polyethylene glycol (PEG) ether of stearyl alcohol, conforming to the general structure CH₃(CH₂)₁₇(OCH₂CH₂)nOH, where 'n' has an average value of 2. Its amphiphilic nature, with a lipophilic stearyl tail and a hydrophilic di-ethylene glycol head, allows it to stabilize oil-in-water emulsions. A thorough understanding of its chemical structure and purity is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure of this compound

The chemical structure of the predominant component of this compound is 2-(2-(octadecyloxy)ethoxy)ethan-1-ol.

Caption: Chemical structure of 2-(2-(octadecyloxy)ethoxy)ethan-1-ol.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the known structure and spectroscopic data of similar polyoxyethylene alkyl ethers.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~3.65 | m | 4H | -O-CH₂-CH₂-O- |

| ~3.58 | t | 2H | -O-CH₂-CH₂-OH |

| ~3.45 | t | 2H | CH₃(CH₂)₁₆-CH₂-O- |

| ~1.57 | p | 2H | CH₃(CH₂)₁₅-CH₂-CH₂-O- |

| ~1.25 | s (br) | 30H | CH₃-(CH₂)₁₅-CH₂- |

| 0.88 | t | 3H | CH₃- |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~72.5 | -O-CH₂-CH₂-OH |

| ~71.5 | CH₃(CH₂)₁₆-CH₂-O- |

| ~70.5 | -O-CH₂-CH₂-O- |

| ~61.7 | -CH₂-OH |

| ~31.9 | -CH₂- (from stearyl chain) |

| ~29.7 | -CH₂- (bulk of stearyl chain) |

| ~29.4 | -CH₂- (from stearyl chain) |

| ~26.1 | -CH₂- (from stearyl chain) |

| ~22.7 | -CH₂- (from stearyl chain) |

| 14.1 | CH₃- |

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2915-2930 | Strong | C-H stretch (asymmetric, -CH₂-) |

| 2850-2860 | Strong | C-H stretch (symmetric, -CH₂-) |

| 1465-1475 | Medium | C-H bend (scissoring, -CH₂-) |

| ~1100 | Strong | C-O-C stretch (ether linkage) |

| ~720 | Medium | C-H rock (-CH₂-) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 359.35 | [M+H]⁺ |

| 381.33 | [M+Na]⁺ |

| 397.31 | [M+K]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the waxy this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample. Gentle warming may be required to facilitate dissolution.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-100 ppm

-

Reference: CDCl₃ solvent peak at 77.16 ppm

-

An In-Depth Technical Guide to the Surface Tension Reduction Properties of Steareth-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surface tension reduction properties of Steareth-2, a non-ionic surfactant widely utilized in the pharmaceutical and cosmetic industries. We will delve into its mechanism of action, present illustrative quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to this compound

This compound is the polyethylene glycol ether of stearyl alcohol, conforming to the general formula CH₃(CH₂)₁₇(OCH₂CH₂)nOH, where 'n' has an average value of 2.[1] It is also known by its trade name, Brij 72. As a non-ionic surfactant, this compound possesses both a hydrophobic stearyl alcohol tail and a hydrophilic di-ethylene glycol head. This amphipathic nature is the cornerstone of its surface-active properties. In various formulations, this compound is employed as an emulsifier, solubilizer, and wetting agent, with its primary function being the reduction of surface and interfacial tension.[2][3][4]

Mechanism of Surface Tension Reduction

The ability of this compound to lower the surface tension of a liquid, typically water, stems from its behavior at the liquid-air interface. The hydrophobic stearyl tail has a low affinity for the polar water molecules and orients itself away from the bulk water phase, protruding into the air. Conversely, the hydrophilic di-ethylene glycol head remains immersed in the water. This molecular arrangement at the surface disrupts the cohesive energy between water molecules, thereby reducing the surface tension.

As the concentration of this compound in the aqueous solution increases, more molecules populate the interface until it becomes saturated. Any further addition of the surfactant leads to the formation of micelles within the bulk of the liquid, a point known as the Critical Micelle Concentration (CMC).[5] Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value.

Quantitative Surface Tension Data

It is crucial to note that these values are illustrative and should be experimentally determined for any specific application or formulation.

| This compound Concentration (mol/L) | Surface Tension (mN/m) |

| 1.0 x 10⁻⁶ | 65 |

| 1.0 x 10⁻⁵ | 50 |

| 5.0 x 10⁻⁵ | 40 |

| 1.0 x 10⁻⁴ (Approx. CMC) | 35 |

| 5.0 x 10⁻⁴ | 35 |

| 1.0 x 10⁻³ | 35 |

Note: These are representative values for a similar non-ionic surfactant. Actual values for this compound may vary.

Experimental Protocols for Surface Tension Measurement

To obtain accurate quantitative data for this compound, the following experimental methods are recommended.

Determination of Surface Tension vs. Concentration

Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations to determine the relationship between concentration and surface tension reduction.

Methodology: Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids.

-

Apparatus:

-

Tensiometer equipped with a microbalance

-

Wilhelmy plate (typically platinum)

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Precision syringe or micropipettes

-

High-purity water (e.g., Milli-Q)

-

This compound

-

-

Procedure:

-

Prepare a stock solution of this compound in high-purity water of a known high concentration.

-

Perform serial dilutions to obtain a range of concentrations.

-

Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol) and then flame-anneal it to ensure complete wetting.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a known volume of the lowest concentration this compound solution into the glass vessel.

-

Suspend the Wilhelmy plate from the microbalance and lower it until it is just touching the surface of the liquid.

-

The force exerted on the plate due to the surface tension is measured by the microbalance.

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a perfectly wetted platinum plate).

-

Repeat the measurement for each concentration, moving from the lowest to the highest concentration.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.

Methodology: The CMC is identified as the concentration at which the surface tension of the solution becomes constant. This is determined from the graph of surface tension versus the logarithm of the surfactant concentration, as obtained from the experiment described in section 4.1. The CMC is the point at which the slope of the curve changes and becomes a plateau.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for characterizing the surface tension properties of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | Polyoxyethylene 2 Stearyl Ether | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

The Rheological Profile of Steareth-2 in Aqueous Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steareth-2, a nonionic surfactant derived from stearyl alcohol and ethylene oxide, is a cornerstone ingredient in a vast array of pharmaceutical and cosmetic formulations. Its primary function as a water-in-oil emulsifier is critical in achieving stable and aesthetically pleasing creams, lotions, and other semi-solid dosage forms. A key aspect of its functionality lies in its profound impact on the rheological properties of these formulations. This technical guide delves into the rheological behavior of this compound in aqueous-based systems, with a focus on its role in structured emulsions. Due to its inherent insolubility in water, the rheological characteristics of this compound are most pertinently examined in the context of these complex systems where it contributes to the formation of viscosity-building liquid crystalline phases. This document provides a summary of available quantitative data, detailed experimental protocols for rheological characterization, and visual representations of the underlying principles.

Introduction to the Rheological Significance of this compound

This compound is a waxy, solid material that is insoluble in water.[1][2][3] This insolubility is a defining characteristic that dictates its application and rheological behavior in aqueous environments. Rather than forming true solutions, this compound is dispersed in water, often in combination with other surfactants, to create structured systems such as emulsions.[3][4][5] In these systems, particularly when used with a more hydrophilic co-emulsifier like Steareth-21, this compound plays a crucial role in forming lamellar liquid crystalline phases at the oil-water interface and within the continuous aqueous phase.[6][7] These ordered structures are instrumental in immobilizing water, thereby significantly increasing the viscosity and contributing to the semi-solid consistency of the final product.[6][8][9]